[3-(Aminomethyl)oxolan-3-yl](cyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)oxolan-3-ylmethanol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol This compound is characterized by the presence of an aminomethyl group attached to an oxolane ring, which is further connected to a cyclobutyl group and a methanol moiety
Vorbereitungsmethoden
The synthesis of 3-(Aminomethyl)oxolan-3-ylmethanol involves several steps, typically starting with the preparation of the oxolane ring. One common method involves the reaction of cyclobutanone with formaldehyde and ammonia to form the aminomethyl oxolane intermediate. This intermediate is then reacted with methanol under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(Aminomethyl)oxolan-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)oxolan-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)oxolan-3-ylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The oxolane ring provides structural stability, while the cyclobutyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Aminomethyl)oxolan-3-ylmethanol include:
3-(Aminomethyl)oxolan-3-ylmethanol: This compound has a cyclopropyl group instead of a cyclobutyl group, resulting in different chemical and physical properties.
3-(Aminomethyl)oxolan-3-ylmethanol:
3-(Aminomethyl)oxolan-3-ylmethanol: The cyclohexyl group provides increased steric hindrance, affecting the compound’s interactions with other molecules.
Eigenschaften
Molekularformel |
C10H19NO2 |
---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
[3-(aminomethyl)oxolan-3-yl]-cyclobutylmethanol |
InChI |
InChI=1S/C10H19NO2/c11-6-10(4-5-13-7-10)9(12)8-2-1-3-8/h8-9,12H,1-7,11H2 |
InChI-Schlüssel |
YTUGEIQLLYHYOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(C2(CCOC2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.